Cas no 1261636-08-1 (8-(Difluoromethoxy)-5-hydroxyquinoline)

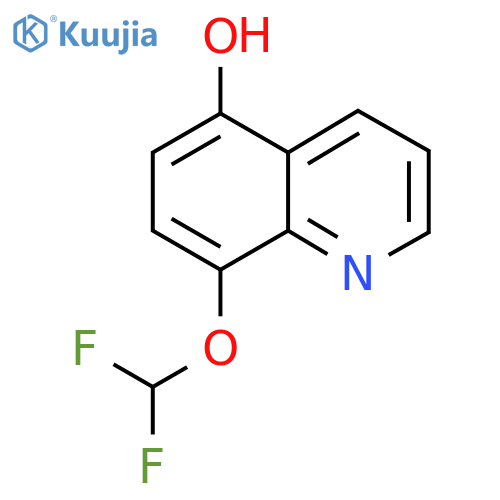

1261636-08-1 structure

商品名:8-(Difluoromethoxy)-5-hydroxyquinoline

CAS番号:1261636-08-1

MF:C10H7F2NO2

メガワット:211.164889574051

CID:4822511

8-(Difluoromethoxy)-5-hydroxyquinoline 化学的及び物理的性質

名前と識別子

-

- 8-(Difluoromethoxy)-5-hydroxyquinoline

-

- インチ: 1S/C10H7F2NO2/c11-10(12)15-8-4-3-7(14)6-2-1-5-13-9(6)8/h1-5,10,14H

- InChIKey: UCPYECYIIVXQIE-UHFFFAOYSA-N

- ほほえんだ: FC(OC1=CC=C(C2=CC=CN=C21)O)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 216

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 42.4

8-(Difluoromethoxy)-5-hydroxyquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189000452-500mg |

8-(Difluoromethoxy)-5-hydroxyquinoline |

1261636-08-1 | 98% | 500mg |

$1055.58 | 2023-09-03 | |

| Alichem | A189000452-250mg |

8-(Difluoromethoxy)-5-hydroxyquinoline |

1261636-08-1 | 98% | 250mg |

$784.23 | 2023-09-03 | |

| Alichem | A189000452-1g |

8-(Difluoromethoxy)-5-hydroxyquinoline |

1261636-08-1 | 98% | 1g |

$2016.61 | 2023-09-03 |

8-(Difluoromethoxy)-5-hydroxyquinoline 関連文献

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

1261636-08-1 (8-(Difluoromethoxy)-5-hydroxyquinoline) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量